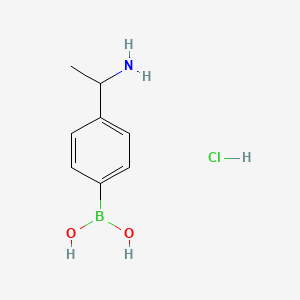
Acide 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoïque
Vue d'ensemble
Description
2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid is a fluorinated aromatic compound that features a trifluoromethyl group and a pyrazole ring. This compound is of interest due to its unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the molecule enhances its stability and bioavailability, making it a valuable candidate for drug development and other scientific research.
Applications De Recherche Scientifique
2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique chemical properties make it a valuable intermediate in organic synthesis.
Biology: The compound’s stability and bioavailability make it a potential candidate for drug development. It can be used to study the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been shown to have potent inhibitory activities against various cell lines .
Analyse Biochimique
Biochemical Properties
2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including hydrolases and oxidoreductases. The trifluoromethyl groups enhance its binding affinity to enzyme active sites, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed to inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access . Additionally, the pyrazole ring structure allows for interactions with proteins involved in signal transduction pathways, further influencing cellular processes .
Cellular Effects
The effects of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid on various cell types and cellular processes are profound. This compound has been found to modulate cell signaling pathways, particularly those involving kinases and phosphatases. By interacting with these signaling molecules, it can alter gene expression and cellular metabolism. For example, in certain cancer cell lines, 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid has been shown to downregulate the expression of oncogenes, leading to reduced cell proliferation . Furthermore, it can influence cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The trifluoromethyl groups enhance its binding affinity, allowing it to effectively inhibit or activate target enzymes. For instance, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events . Additionally, 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid has been associated with changes in cell morphology and function, including alterations in cell cycle progression and apoptosis . In in vivo studies, the compound’s stability and degradation profile can influence its long-term effects on tissue function and overall organism health .
Dosage Effects in Animal Models
The effects of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid in animal models vary with different dosages. At lower doses, this compound has been found to exert beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level. For instance, in rodent models, doses above a certain threshold have been associated with adverse effects on liver and kidney function .
Metabolic Pathways
2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, it can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can result in changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters, facilitating its accumulation in specific cellular compartments . Additionally, it can bind to serum proteins, influencing its distribution within the bloodstream and tissues . The localization and accumulation of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid can affect its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . In the nucleus, it can interact with transcription factors and modulate gene expression . In the mitochondria, it can influence mitochondrial function and energy production by interacting with mitochondrial enzymes . The precise localization of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid is essential for its biochemical effects and overall cellular impact.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Another approach involves the direct trifluoromethylation of a pyrazole-substituted benzoic acid derivative using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate . This method requires the use of a strong base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of flow chemistry techniques can enhance the scalability and safety of the production process by providing better control over reaction conditions and minimizing the risk of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group and pyrazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Comparaison Avec Des Composés Similaires
2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid can be compared with other similar compounds, such as:
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound has a similar pyrazole ring but lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: This compound contains multiple fluorine atoms but has a different core structure, leading to distinct applications and properties.
The presence of the trifluoromethyl group in 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid enhances its stability, bioavailability, and binding affinity, making it unique compared to other similar compounds.
Propriétés
IUPAC Name |
2,3,5-trifluoro-4-pyrazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O2/c11-6-4-5(10(16)17)7(12)8(13)9(6)15-3-1-2-14-15/h1-4H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCFAGMFTYSQGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C(=C2F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















